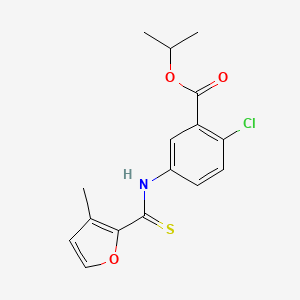![molecular formula C4H10Cl2N4 B12690393 2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride CAS No. 5459-12-1](/img/structure/B12690393.png)
2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride is a compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form strong hydrogen bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride typically involves the reaction of N-chlorophthalimide with isocyanides and amines. This one-pot synthesis approach provides a straightforward and efficient method to obtain the compound with yields up to 81% . The reaction conditions are mild, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound can be achieved through the catalytic guanylation reaction of amines with carbodiimides. This method is advantageous due to its high efficiency and the ability to produce multisubstituted guanidines .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include thioureas, carbodiimides, and various metal catalysts. The conditions for these reactions are typically mild, which helps in maintaining the integrity of the compound .
Major Products Formed
The major products formed from these reactions include various substituted guanidines, which have applications in organocatalysis and the synthesis of heterocycles .
Aplicaciones Científicas De Investigación
2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds.
Biology: It has applications in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of biocidal copolymers and other functional materials.
Mecanismo De Acción
The mechanism of action of 2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride involves the enhancement of acetylcholine release following a nerve impulse. It also slows the rates of depolarization and repolarization of muscle cell membranes . This compound interacts with various molecular targets, including aldehyde dehydrogenase and ribonuclease .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-disubstituted guanidines: These compounds have similar structures and are used in similar applications.
Thioureas: These compounds are also used as guanidylating agents and have similar reactivity.
Uniqueness
2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride is unique due to its specific structure, which allows for efficient synthesis and a wide range of applications. Its ability to form strong hydrogen bonds and its high basicity make it a valuable compound in various fields .
Propiedades
Número CAS |
5459-12-1 |
|---|---|
Fórmula molecular |
C4H10Cl2N4 |
Peso molecular |
185.05 g/mol |
Nombre IUPAC |
2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C4H9ClN4.ClH/c1-3(2-5)8-9-4(6)7;/h2H2,1H3,(H4,6,7,9);1H/b8-3-; |
Clave InChI |
ANUSBXZPUVWUDE-NGRDVXTNSA-N |
SMILES isomérico |
C/C(=N/N=C(N)N)/CCl.Cl |
SMILES canónico |
CC(=NN=C(N)N)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


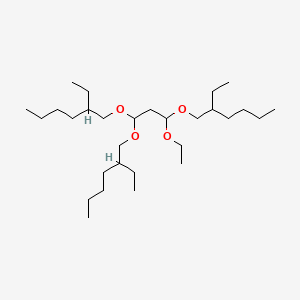
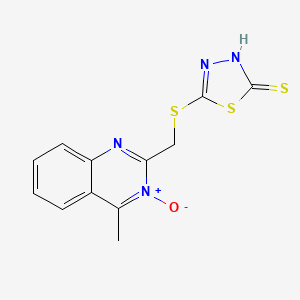

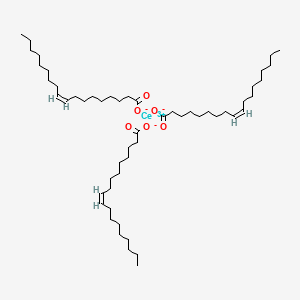
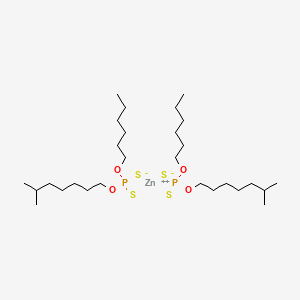
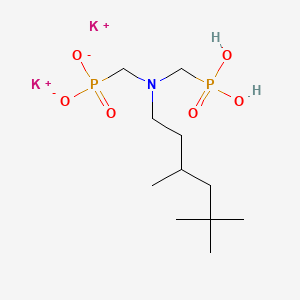

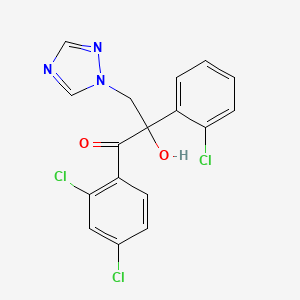
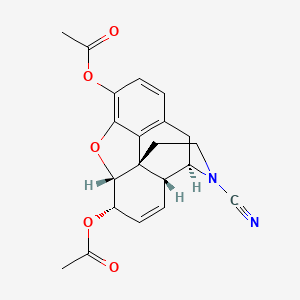

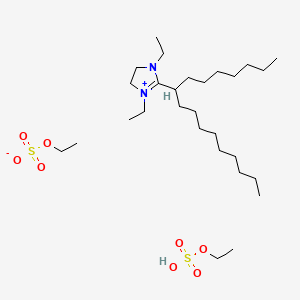
![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)
